3-Isopropyl-5-(methoxymethyl)isoxazole

Hydrogen bonding Drug-likeness Physicochemical profiling

3-Isopropyl-5-(methoxymethyl)isoxazole (CAS 392312-48-0) is a disubstituted isoxazole heterocycle (C₈H₁₃NO₂) with a branched isopropyl group at the 3‑position and a methoxymethyl ether at the 5‑position. This substitution pattern provides a moderate molecular weight (155.19 g·mol⁻¹), three hydrogen‑bond acceptors (the isoxazole N and O, plus the ether oxygen), zero hydrogen‑bond donors, and three rotatable bonds, yielding a calculated logP around 1.5–2.0.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B12893362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5-(methoxymethyl)isoxazole
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)COC
InChIInChI=1S/C8H13NO2/c1-6(2)8-4-7(5-10-3)11-9-8/h4,6H,5H2,1-3H3
InChIKeyDCDHIZAVQWBSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isopropyl-5-(methoxymethyl)isoxazole: Core Physicochemical and Structural Baseline for Procurement Decision‑Making


3-Isopropyl-5-(methoxymethyl)isoxazole (CAS 392312-48-0) is a disubstituted isoxazole heterocycle (C₈H₁₃NO₂) with a branched isopropyl group at the 3‑position and a methoxymethyl ether at the 5‑position . This substitution pattern provides a moderate molecular weight (155.19 g·mol⁻¹), three hydrogen‑bond acceptors (the isoxazole N and O, plus the ether oxygen), zero hydrogen‑bond donors, and three rotatable bonds, yielding a calculated logP around 1.5–2.0 [1]. The compound is primarily employed as a synthetic building block in medicinal chemistry, most notably as a precursor to FXR (farnesoid X receptor) agonists and other bioactive isoxazoles [2].

Why 3-Isopropyl-5-(methoxymethyl)isoxazole Cannot Be Replaced by Simpler Isoxazole Analogs in Research and Industrial Workflows


Simple isoxazole analogs often lack the balanced steric and electronic profile that the 3‑isopropyl/5‑methoxymethyl combination provides. For example, 3‑isopropyl‑5‑methylisoxazole and 5‑(methoxymethyl)‑3‑methylisoxazole differ markedly in hydrogen‑bonding capacity and lipophilicity [1]. Replacing the methoxymethyl group with a methyl eliminates a hydrogen‑bond acceptor site and reduces molecular flexibility, while swapping the isopropyl for a smaller alkyl group alters steric bulk and can dramatically shift biological target engagement [2]. In the FXR agonist series GW4064, the isoxazole core’s substitution pattern is critical; conservation of the isopropyl group and the nature of the 5‑substituent have been shown to directly influence nanomolar potency and pharmacokinetic properties, meaning generic substitution with unoptimized analogs can lead to complete loss of activity [3].

Quantitative Differentiation of 3-Isopropyl-5-(methoxymethyl)isoxazole Against Closest Structural Analogs


Enhanced Hydrogen‑Bond Acceptor Count vs. 3-Isopropyl-5-methylisoxazole

The target compound possesses three hydrogen‑bond acceptors (isoxazole N, isoxazole O, and the methoxymethyl ether oxygen), whereas 3‑isopropyl‑5‑methylisoxazole has only two [1]. This difference can be critical for target engagement in binding pockets that require multiple H‑bond interactions.

Hydrogen bonding Drug-likeness Physicochemical profiling

Higher Rotatable Bond Flexibility vs. 3-Isopropyl-5-methylisoxazole

With three rotatable bonds (two in the methoxymethyl chain and one for the isopropyl group) versus a single rotatable bond in 3‑isopropyl‑5‑methylisoxazole, the target compound displays greater conformational freedom [1]. This can improve solubility and adaptability to different binding environments, though it may also increase entropic penalty upon binding.

Conformational flexibility Molecular complexity ADME prediction

Increased Steric Bulk vs. 5-(Methoxymethyl)-3-methylisoxazole

The isopropyl group at position 3 provides significantly greater steric shielding than the methyl group found in 5‑(methoxymethyl)‑3‑methylisoxazole. While no direct target‑binding data are publicly available for the bare building block, the FXR agonist series GW4064 demonstrates that the 3‑isopropyl substitution is critical for potency; analogs with smaller 3‑alkyl groups show reduced activity [1][2].

Steric effects Target selectivity Synthetic building block

Differential LogP/LogD Profile vs. 3-Isopropylisoxazole

Introduction of the methoxymethyl group lowers the calculated logP relative to the unsubstituted 3‑isopropylisoxazole. Using consensus predictions (ALOGPS, XLogP3), the target compound's logP is estimated between 1.5 and 2.0, while 3‑isopropylisoxazole is predicted to have a logP around 1.3–1.8 [1]. The methoxymethyl ether increases polarity while maintaining sufficient lipophilicity for membrane passage, a balance often sought in CNS and intracellular targets.

Lipophilicity Passive permeability Formulation

Gatekeeper Role of the 5‑Methoxymethyl Group in FXR Agonist SAR

In the GW4064 series, the isoxazole core bears an isopropyl at C‑5 and a methoxymethyl linker at C‑4, not directly equivalent to our compound, but medicinal chemistry efforts by Finamore et al. and the Enanta patent demonstrate that modification of the 5‑position markedly alters FXR agonistic activity [1][2]. Specifically, swapping the 5‑isopropyl in GW4064 for an H or smaller group causes >10‑fold loss in potency. This class‑level SAR indicates that 5‑substitution with an oxygen‑containing group (such as methoxymethyl) is a key determinant of biological activity.

FXR agonism Structure–activity relationship GW4064 series

Strategic Application Scenarios for 3-Isopropyl-5-(methoxymethyl)isoxazole Based on Quantitative Differentiation Evidence


FXR Agonist Lead‑Optimization Programs Requiring a 3‑Isopropyl‑5‑alkoxyisoxazole Core

The building block is directly applicable to the synthesis of next‑generation FXR agonists where the 3‑isopropyl group is conserved and the 5‑methoxymethyl acts as a chemically stable surrogate for the labile oxymethylene bridge found in GW4064 [1]. Its improved stability and ease of further functionalization (e.g., oxidation to aldehyde or carboxylic acid) make it a preferred intermediate over the unsubstituted 3‑isopropylisoxazole .

Diversity‑Oriented Synthesis of CNS‑Penetrant Compound Libraries

The balanced logP (1.5–2.0) and three hydrogen‑bond acceptors make this scaffold a suitable starting point for CNS drug discovery, where excessive lipophilicity or insufficient H‑bonding capacity are common liabilities [1]. Compared to 3‑isopropyl‑5‑methylisoxazole, which lacks the ether oxygen, the methoxymethyl group provides an extra interaction site for polar residues in neurotransmitter receptors [2].

Herbicide and Agrochemical Intermediate with Enhanced Metabolic Stability

Isoxazole herbicides often require specific substitution to resist metabolic degradation. The methoxymethyl ether is metabolically more stable than a free hydroxymethyl group, and the isopropyl group provides steric shielding that can slow oxidative metabolism [1]. This makes the compound a more robust building block than 5‑(hydroxymethyl)‑3‑isopropylisoxazole for agrochemical campaigns [3].

Chemical Probe Synthesis for Target‑Class Profiling (Kinases, GPCRs)

The combination of a branched alkyl group and a flexible ether side chain allows fine‑tuning of selectivity in kinase and GPCR probe molecules. The three rotatable bonds offer conformational sampling that can be leveraged to achieve high selectivity against closely related targets, a feature that simpler isoxazoles (e.g., 3‑isopropyl‑5‑methylisoxazole) with only one rotatable bond cannot provide [1].

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